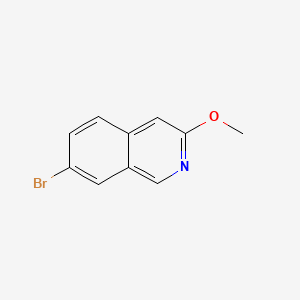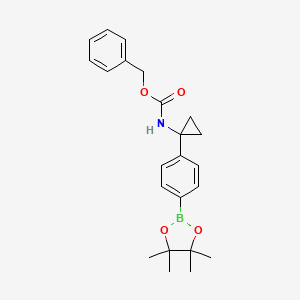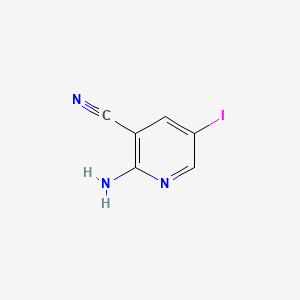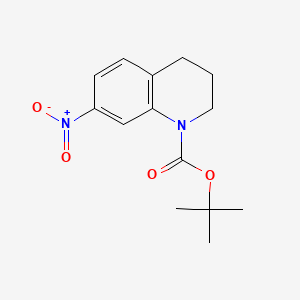
tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the quinoline family and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed that the compound interacts with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques. However, the compound also has some limitations. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. One area of research is the development of new fluorescent dyes based on this compound. Another area of research is the elucidation of the compound's mechanism of action and its interactions with cellular components. Additionally, the compound's potential as a therapeutic agent for certain diseases, such as cancer, could be explored further.
Métodos De Síntesis
The synthesis of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 2,3-dihydroquinoline with tert-butyl 2-bromoacetate and sodium nitrite. The reaction takes place in the presence of a copper catalyst and a solvent such as acetic acid. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is in the synthesis of fluorescent dyes. The compound has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-6-7-11(16(18)19)9-12(10)15/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQRCJULOFJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
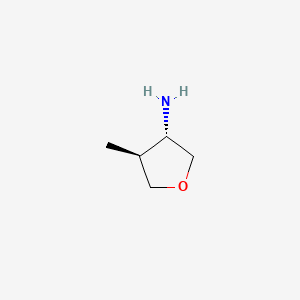

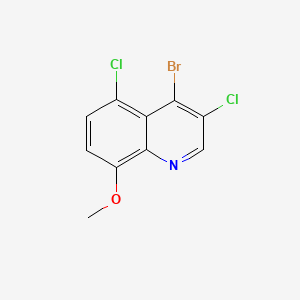
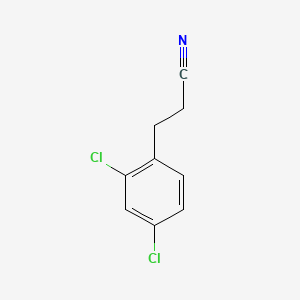
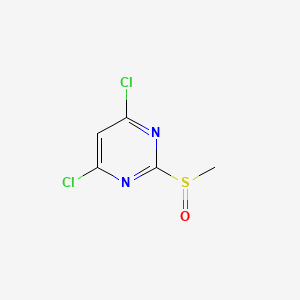
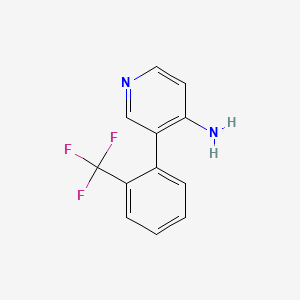
![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)

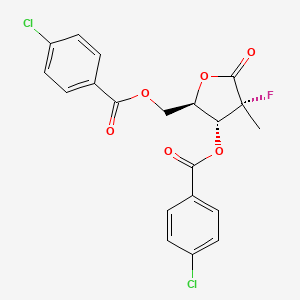
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
